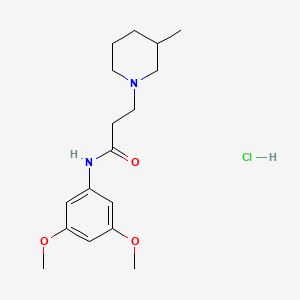
N-(3,5-dimethoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride
説明
N-(3,5-dimethoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. This compound is also known as MDPV, which is a synthetic cathinone that has been classified as a Schedule I drug by the United States Drug Enforcement Administration (DEA). Despite its legal restrictions, MDPV has been studied for its mechanism of action and potential therapeutic benefits.
作用機序
MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their levels in the brain. This results in a stimulant effect, leading to increased alertness, energy, and euphoria. However, prolonged use of MDPV can lead to addiction, psychosis, and other adverse effects.
Biochemical and Physiological Effects:
MDPV has been shown to increase dopamine levels in the brain, leading to a euphoric effect. It also increases norepinephrine and serotonin levels, leading to increased alertness and energy. However, prolonged use of MDPV can lead to adverse effects such as anxiety, paranoia, and psychosis.
実験室実験の利点と制限
MDPV has been used in laboratory experiments to study its mechanism of action and potential therapeutic benefits. However, due to its legal restrictions and potential for abuse, its use in laboratory experiments is limited.
将来の方向性
There are several potential future directions for the study of MDPV. One direction is to further investigate its mechanism of action and potential therapeutic benefits in the treatment of neurological disorders. Another direction is to develop safer and more effective analogs of MDPV that can be used in laboratory experiments. Additionally, research can be conducted to better understand the adverse effects of MDPV and develop strategies for reducing its potential for abuse.
科学的研究の応用
MDPV has been studied for its potential applications in the field of neuroscience, particularly in the treatment of neurological disorders such as depression, anxiety, and addiction. Studies have shown that MDPV has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This results in an increase in dopamine levels, leading to a euphoric effect.
特性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3.ClH/c1-13-5-4-7-19(12-13)8-6-17(20)18-14-9-15(21-2)11-16(10-14)22-3;/h9-11,13H,4-8,12H2,1-3H3,(H,18,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKLXTJTYBWMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCC(=O)NC2=CC(=CC(=C2)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-ethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B3940191.png)
![2,7,7-trimethyl-5-oxo-4-(2-thienyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3940202.png)

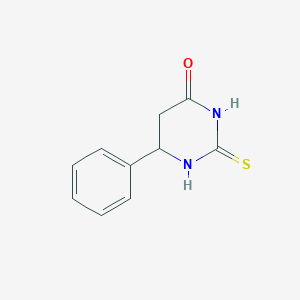
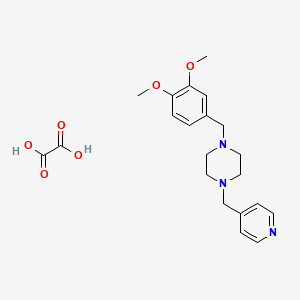

![1-cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3940223.png)
![3-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3940224.png)
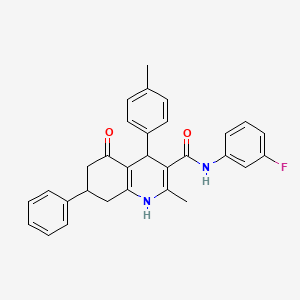
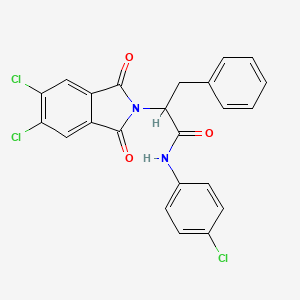
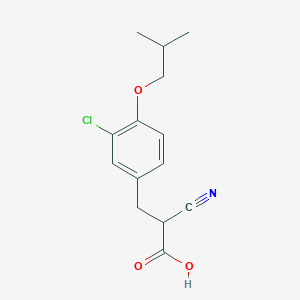
![1-bicyclo[2.2.1]hept-2-yl-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3940247.png)
![(2-furylmethyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B3940250.png)